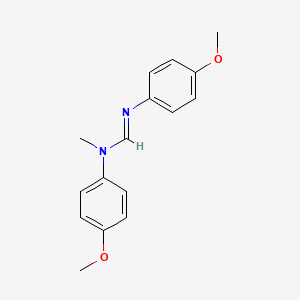

(6-甲氧基吡啶-3-基)(4-((1-甲基-1H-咪唑-2-基)磺酰基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a molecule with potential antineoplastic activity . Upon oral administration, it affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles has been synthesized and evaluated for their ALK5 inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is complex, and key residues that define the inhibitor pocket include EZH2 SET domain Tyr661, Phe665, Tyr658, and Phe686, the EZH2 SAL region Tyr111 and Met110, and EED residues His213 and Asp237 .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been reported that the combination of replacement of a quinoxalin-6-yl moiety of 6 with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity .Physical And Chemical Properties Analysis

The molecular weight of this compound is 937.1 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Antimicrobial Activity

Imidazole derivatives are known for their broad spectrum of antimicrobial properties. They have been studied for their effectiveness against bacteria, fungi, and protozoa. The presence of the imidazole ring in the compound contributes to its potential as an antimicrobial agent, which can be leveraged in the development of new antibiotics and antifungal medications .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. Research into the modulation of inflammatory pathways by these compounds could lead to new therapies for conditions such as arthritis and asthma .

Antioxidant Potential

Imidazole compounds have been evaluated for their antioxidant potential, which is crucial in combating oxidative stress-related diseases. They can act as scavengers for free radicals, thereby protecting cells from damage .

Drug Synthesis

The structural complexity of imidazole-containing compounds allows for the synthesis of a wide range of drugs. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules .

Sensor Development

Imidazole derivatives can be incorporated into sensor technologies due to their reactivity and ability to form complexes with different substances. This compound could be used in the development of gas sensors or biosensors .

Solar Cell Technology

The electronic properties of imidazole derivatives make them suitable for use in solar cell technology. They can be used as hole transporting materials (HTMs) in the fabrication of perovskite solar cells, contributing to the efficiency of these renewable energy devices .

作用机制

属性

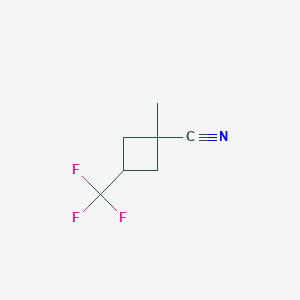

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-10-7-17-16(19)25(22,23)13-5-8-20(9-6-13)15(21)12-3-4-14(24-2)18-11-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOCRVNBKAINBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)

![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)

![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)